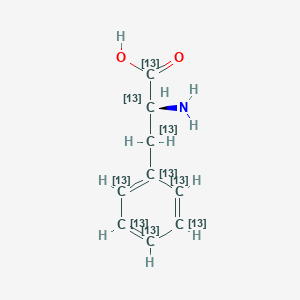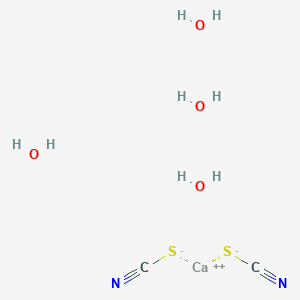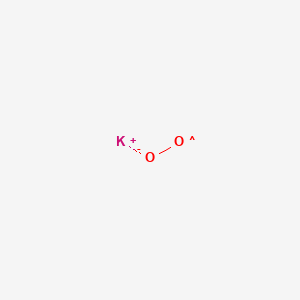
Tetrabutylammonium (meta)periodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium (meta)periodate is a chemical compound with the molecular formula
(CH3CH2CH2CH2)4N(IO4)
. It is a salt composed of tetrabutylammonium cations and periodate anions. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium (meta)periodate can be synthesized through the reaction of tetrabutylammonium hydroxide with periodic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
-
Preparation of Tetrabutylammonium Hydroxide: : Tetrabutylammonium bromide is reacted with silver oxide in water to produce tetrabutylammonium hydroxide.
(C4H9)4NBr+Ag2O→(C4H9)4NOH+2AgBr
-
Reaction with Periodic Acid: : Tetrabutylammonium hydroxide is then reacted with periodic acid to form this compound.
(C4H9)4NOH+HIO4→(C4H9)4NIO4+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium (meta)periodate is primarily known for its role as an oxidizing agent. It can participate in various types of chemical reactions, including:
-
Oxidation Reactions: : It is used to oxidize alcohols to aldehydes or ketones and to oxidize sulfides to sulfoxides or sulfones.
RCH2OH+(C4H9)4NIO4→RCHO+(C4H9)4NIO3+H2O
-
Substitution Reactions: : It can also be involved in substitution reactions where the periodate ion acts as a leaving group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, sulfides, and other organic compounds. The reactions typically occur under mild conditions, often at room temperature and in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the oxidation of sulfides yields sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, tetrabutylammonium (meta)periodate is used as an oxidizing agent in various organic synthesis reactions. It is particularly useful in the selective oxidation of alcohols and sulfides.
Biology
In biological research, this compound is used to study oxidative stress and its effects on biological systems. It can be used to induce oxidative damage in cells and tissues, providing insights into the mechanisms of oxidative stress-related diseases.
Medicine
This compound has potential applications in medicine, particularly in the development of oxidative stress-related therapies. It is also used in the synthesis of pharmaceutical intermediates.
Industry
In industrial applications, this compound is used in the production of fine chemicals and specialty chemicals. It is also used in the synthesis of advanced materials and in environmental remediation processes.
Mechanism of Action
The mechanism of action of tetrabutylammonium (meta)periodate involves its strong oxidizing properties. The periodate ion (
IO4−
) can accept electrons from other molecules, leading to the oxidation of those molecules. This process often involves the formation of intermediate species, such as periodate esters, which then decompose to yield the final oxidized products.Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Periodate: Similar to tetrabutylammonium (meta)periodate but with different structural isomers.
Sodium Periodate: Another strong oxidizing agent commonly used in organic synthesis.
Potassium Periodate: Similar to sodium periodate but with different solubility and reactivity properties.
Uniqueness
This compound is unique due to its solubility in organic solvents, which makes it particularly useful in organic synthesis reactions that require non-aqueous conditions. Its tetrabutylammonium cation also provides steric hindrance, which can influence the selectivity and rate of reactions.
Properties
Molecular Formula |
C16H37INO4+ |
|---|---|
Molecular Weight |
434.37 g/mol |
IUPAC Name |
periodic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1; |
InChI Key |
PYVXLMQALOZKES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OI(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


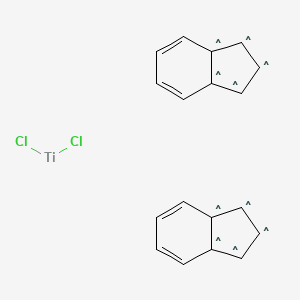

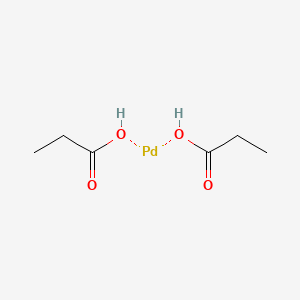
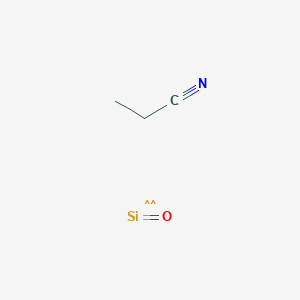
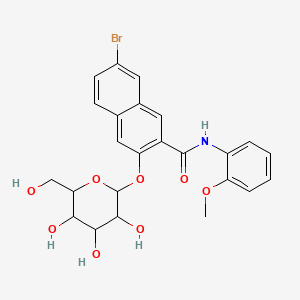
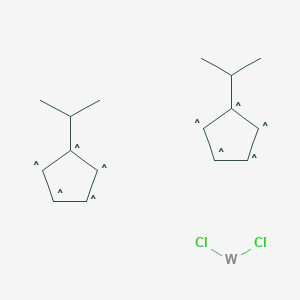
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
